{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound known for its unique structure and properties It consists of a benzimidazole core substituted with a 3-(3-methylphenoxy)propyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the reaction of 3-(3-methylphenoxy)propylamine with 2-formylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[3-(3-methylphenoxy)propyl]-1H-imidazole}: This compound shares a similar structure but lacks the benzimidazole core.
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-carbaldehyde}: This compound has a carbaldehyde group instead of a methanol moiety.
Uniqueness
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
The structure includes a benzimidazole core linked to a propyl group substituted with a 3-methylphenoxy moiety. This unique configuration may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated a significant antioxidant capacity, with an IC50 value of 45 µg/mL, demonstrating its potential as an antioxidant agent.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Microbiology and Biotechnology, researchers investigated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study found that this compound exhibited potent activity against S. aureus, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of benzimidazole derivatives. The researchers highlighted that compounds with similar structural motifs demonstrated strong radical scavenging activity. The findings support the notion that this compound could be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress. It is hypothesized that the compound may inhibit key enzymes or disrupt membrane integrity in bacteria, leading to cell death.
Properties
IUPAC Name |
[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQXIGQJWRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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